molecular formula C7H5BF3KO B1592701 Potassium 4-formylphenyltrifluoroborate CAS No. 374564-36-0

Potassium 4-formylphenyltrifluoroborate

Cat. No. B1592701
CAS RN: 374564-36-0
M. Wt: 212.02 g/mol
InChI Key: PEWVRVCGAOIWBB-UHFFFAOYSA-N
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Description

Potassium 4-formylphenyltrifluoroborate, also known as 4-FPT or KFPT, is a compound that has been studied for its biochemical and physiological effects. It is a colorless, odorless, water-soluble compound with a melting point of around 37°C. 4-FPT is a derivative of phenyltrifluoroborate, which is a compound that has been used in a variety of laboratory experiments. 4-FPT is a versatile compound that can be used to study a variety of biochemical and physiological processes.

Scientific Research Applications

CHOC6H4BF3K CHOC_6H_4BF_3K CHOC6​H4​BF3​K

, is a versatile compound in scientific research. Below is a comprehensive analysis of its unique applications across various fields of study:

Organic Synthesis

Potassium 4-formylphenyltrifluoroborate is widely used in organic synthesis. It serves as a building block for the construction of complex molecules due to its stability and reactivity. Specifically, it is employed in the synthesis of unsaturated organotrifluoroborates through Wittig and Horner-Wadsworth-Emmons Olefination . This application is crucial for creating compounds with double bonds, which are fundamental in various organic reactions.

Mechanism of Action

Target of Action

Potassium 4-formylphenyltrifluoroborate is a chemical compound that primarily targets the synthesis of unsaturated organotrifluoroborates . The compound plays a crucial role in the Wittig and Horner-Wadsworth-Emmons Olefination, a chemical reaction that forms carbon-carbon double bonds .

Mode of Action

The interaction of Potassium 4-formylphenyltrifluoroborate with its targets involves the formation of unsaturated organotrifluoroborates . This process is facilitated by the Wittig and Horner-Wadsworth-Emmons Olefination, which results in the formation of carbon-carbon double bonds .

Biochemical Pathways

The biochemical pathways affected by Potassium 4-formylphenyltrifluoroborate are primarily related to the synthesis of unsaturated organotrifluoroborates . The downstream effects of these pathways involve the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .

Result of Action

The molecular and cellular effects of Potassium 4-formylphenyltrifluoroborate’s action primarily involve the formation of unsaturated organotrifluoroborates . This leads to the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .

Action Environment

The action, efficacy, and stability of Potassium 4-formylphenyltrifluoroborate can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored away from air and oxidizing agents . It is also recommended to keep the container tightly closed and place it in a cool, dry, and well-ventilated condition . Furthermore, it should be stored under inert gas .

properties

IUPAC Name

potassium;trifluoro-(4-formylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWVRVCGAOIWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635697
Record name Potassium trifluoro(4-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374564-36-0
Record name Potassium trifluoro(4-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-formylphenyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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